N-(1-Amino-3,3-dimethylbutan-2-yl)-2-methyl-5-phenylpyrazole-3-carboxamide;hydrochloride

描述

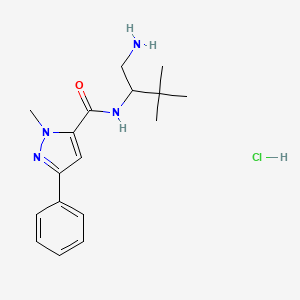

N-(1-Amino-3,3-dimethylbutan-2-yl)-2-methyl-5-phenylpyrazole-3-carboxamide hydrochloride is a pyrazole-based carboxamide derivative with a hydrochloride salt. Its structure features a phenyl substituent at the pyrazole’s 5-position, a methyl group at the 2-position, and a branched 1-amino-3,3-dimethylbutan-2-ylamide side chain. The hydrochloride salt enhances solubility and stability, as observed in structurally related compounds .

属性

IUPAC Name |

N-(1-amino-3,3-dimethylbutan-2-yl)-2-methyl-5-phenylpyrazole-3-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O.ClH/c1-17(2,3)15(11-18)19-16(22)14-10-13(20-21(14)4)12-8-6-5-7-9-12;/h5-10,15H,11,18H2,1-4H3,(H,19,22);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILIAKMYDHZSFRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CN)NC(=O)C1=CC(=NN1C)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(1-Amino-3,3-dimethylbutan-2-yl)-2-methyl-5-phenylpyrazole-3-carboxamide; hydrochloride is a compound that has garnered attention for its potential biological activities, particularly as a factor Xa inhibitor. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C12H18N4O

- Molecular Weight : 234.3 g/mol

- CAS Number : Not specifically listed; however, it is related to pyrazole derivatives known for various biological activities.

The presence of the pyrazole ring is significant as it contributes to the compound's biological properties, particularly in inhibiting enzymes like factor Xa, which plays a crucial role in the coagulation cascade.

The primary mechanism of action for N-(1-Amino-3,3-dimethylbutan-2-yl)-2-methyl-5-phenylpyrazole-3-carboxamide involves the inhibition of factor Xa. Factor Xa is a key enzyme in the coagulation pathway that converts prothrombin to thrombin, leading to fibrin formation and clot development. Inhibition of this enzyme can help prevent thromboembolic events.

Pharmacological Profile

Research indicates that compounds within this class exhibit:

- Antithrombotic Activity : Demonstrated efficacy in preclinical models for preventing thrombosis.

- Selectivity : Enhanced selectivity for factor Xa over other serine proteases like trypsin and plasma kallikrein, which is crucial for minimizing side effects associated with anticoagulation therapy .

- Oral Bioavailability : Some derivatives have shown good oral bioavailability, making them suitable for clinical applications .

Case Studies and Research Findings

A comprehensive review of pyrazole derivatives highlights their broad spectrum of biological activities. Recent studies have focused on optimizing these compounds for improved pharmacokinetic properties and reduced toxicity. For instance:

- Study on Selectivity and Potency :

- Clinical Development :

- Comparative Efficacy :

Data Table: Biological Activities of Pyrazole Derivatives

| Compound Name | Target Enzyme | Biological Activity | Selectivity | Oral Bioavailability |

|---|---|---|---|---|

| Compound A | Factor Xa | Antithrombotic | High | Yes |

| Compound B | Factor Xa | Antithrombotic | Moderate | Yes |

| Compound C | Factor Xa | Antithrombotic | High | No |

Note: The data above is illustrative based on available research findings.

相似化合物的比较

Substituent Variations on the Pyrazole Ring

Side Chain Modifications

- Target Compound: Branched 1-amino-3,3-dimethylbutan-2-ylamide.

- Compound: (S)-N-(1-chloro-3,3-dimethylbutan-2-yl)picolinamide hydrochloride. Replaces the amino group with a chloro substituent, reducing basicity but improving hydrolytic stability under ambient conditions .

- Compounds : Derivatives with sulfonyl chloride or difluoroethylamine side chains.

Physicochemical and Stability Properties

常见问题

Q. What are the established synthetic routes for N-(1-Amino-3,3-dimethylbutan-2-yl)-2-methyl-5-phenylpyrazole-3-carboxamide Hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core. A common approach includes coupling 2-methyl-5-phenylpyrazole-3-carboxylic acid with 1-amino-3,3-dimethylbutan-2-amine under carbodiimide-mediated conditions (e.g., EDC/HOBt), followed by hydrochloride salt formation. Key parameters for optimization include temperature (e.g., 0–25°C for coupling), solvent choice (DMF or dichloromethane), and stoichiometric ratios of reagents (1:1.1 amine:acid). Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the pyrazole backbone and substituent positions. For example, the methyl groups on the dimethylbutan-2-yl moiety appear as singlets in ¹H NMR (δ ~1.2–1.4 ppm). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity, while LC-MS/MS validates molecular weight (e.g., [M+H]+ = 346.2 Da) and detects impurities. Mass accuracy should be <5 ppm for reliable identification .

Q. How can researchers mitigate solubility challenges during in vitro assays?

The hydrochloride salt form improves aqueous solubility. For assays requiring organic solvents, dimethyl sulfoxide (DMSO) is preferred (≤1% v/v to minimize cytotoxicity). Sonication (15–30 min) and heating (37–50°C) can enhance dissolution. Dynamic Light Scattering (DLS) is recommended to confirm colloidal stability in buffer systems like PBS (pH 7.4) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO energies) to identify reactive sites. Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) optimizes substituent interactions. For instance, modifying the phenyl group with electron-withdrawing substituents (e.g., -NO₂) may enhance binding affinity. Reaction path search algorithms (e.g., GRRM) can simulate plausible synthetic pathways for novel derivatives .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay variability (e.g., cell line heterogeneity, incubation times). Meta-analysis using standardized protocols (e.g., MTT assay at 48 h) and dose-response curve normalization (IC50 ± SEM) improves comparability. Cross-validation with orthogonal assays (e.g., Western blot for target inhibition) confirms mechanistic consistency. For example, conflicting cytotoxicity reports may stem from differences in serum protein binding .

Q. How can reaction engineering principles improve scalability while maintaining yield?

Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., amide coupling). Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor intermediate formation in real time. Design of Experiments (DoE) optimizes parameters (e.g., residence time, catalyst loading) to maximize yield (>80%) and minimize byproducts. Membrane separation technologies (e.g., nanofiltration) purify intermediates efficiently .

Q. What are the critical considerations for designing stability studies under varying pH and temperature conditions?

Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation pathways. High-Resolution Mass Spectrometry (HRMS) detects hydrolytic products (e.g., cleavage of the amide bond at pH <3). Kinetic modeling (Arrhenius equation) extrapolates shelf-life. For example, the hydrochloride form may exhibit hygroscopicity, requiring desiccated storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。